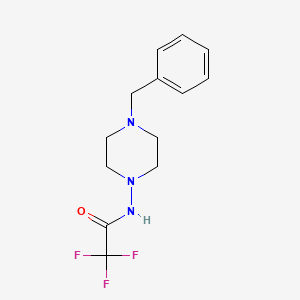

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

描述

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-benzylpiperazine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which subsequently undergoes acylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential use as an anticonvulsant and antipsychotic agent.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.

相似化合物的比较

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide can be compared with other piperazine derivatives, such as:

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.

1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Shows herbicidal activity.

The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

生物活性

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 1198285-47-0. Its structure features a piperazine ring substituted with a benzyl group and a trifluoroacetamide moiety, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆F₃N₃O |

| Molecular Weight | 299.28 g/mol |

| CAS Number | 1198285-47-0 |

| Solubility | Soluble in organic solvents |

Antimicrobial and Antifungal Properties

Recent studies have indicated that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated for its efficacy against various bacterial strains and fungal pathogens. For instance, it demonstrated notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms.

Anticonvulsant and Antipsychotic Potential

The compound has also been explored for its anticonvulsant and antipsychotic properties. In preclinical models, it showed promise in reducing seizure activity and modulating neurotransmitter systems implicated in psychotic disorders. The mechanism of action appears to involve the modulation of dopamine receptors and other neurotransmitter pathways, which are critical in managing conditions like epilepsy and schizophrenia .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to altered signaling pathways that contribute to its therapeutic effects. For example, docking studies have suggested that the compound may interact with tyrosinase, an enzyme involved in melanin production, indicating potential applications in dermatology .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the piperazine ring or the benzyl substituent can significantly influence potency and selectivity against various targets. For instance:

- Benzyl Substituent : Variations in the benzyl group have been shown to enhance binding affinity to target enzymes.

- Piperazine Modifications : Altering substituents on the piperazine ring can impact pharmacokinetic properties such as solubility and metabolic stability .

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited growth in multi-drug resistant strains of Escherichia coli, showcasing its potential as a new antibiotic.

- Anticonvulsant Activity : In animal models of epilepsy, administration of the compound resulted in a marked reduction in seizure frequency compared to control groups, indicating its potential utility as an anticonvulsant agent .

- Psychotropic Effects : Clinical trials have suggested that this compound may help alleviate symptoms of anxiety and depression by modulating serotonin levels in the brain .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-benzylpiperazine and trifluoroacetic anhydride. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroacetyl group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield Optimization : Stoichiometric excess of trifluoroacetic anhydride (1.2 equivalents) and reaction at 0–5°C to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to confirm benzylpiperazine integration (δ 7.3–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine methylene). ¹⁹F NMR to verify trifluoroacetamide resonance (δ -75 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (e.g., m/z 329.3 for C₁₃H₁₄F₃N₃O) .

- Elemental Analysis : Validate C/H/N/F ratios within ±0.3% of theoretical values .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Conduct accelerated stability studies in buffers (pH 2–9) at 40°C for 14 days. Monitor degradation via HPLC; trifluoroacetamide groups are hydrolytically labile in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be systematically resolved?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ in MCF-7 or HeLa cells for anticancer screening) to compare potency across studies. Variations may arise from assay conditions (e.g., serum concentration, incubation time) .

- Mechanistic Profiling : Employ target-based assays (e.g., enzyme inhibition for topoisomerase II or kinase targets) to clarify off-target effects. Structural analogs with piperazine moieties often show dual activity due to receptor promiscuity .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1ZXM for kinase targets). The trifluoroacetamide group enhances ligand-receptor binding via hydrophobic interactions .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key parameters: RMSD (<2 Å) and binding free energy (MM-PBSA) .

- ADMET Prediction : Tools like SwissADME predict high blood-brain barrier permeability (logBB >0.3) due to lipophilic trifluoromethyl groups .

Q. How can reaction conditions be optimized to mitigate byproducts during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect impurities (e.g., hydrolyzed intermediates or N-alkylated side products). Adjust reaction pH to 7–8 to minimize hydrolysis .

- Flow Chemistry : Implement continuous-flow reactors for precise temperature control (50°C) and reduced reaction time (2 hours vs. 12 hours batch) .

- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate piperazine acylation and reduce excess reagent requirements .

属性

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUANYMEKAADGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678177 | |

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-47-0 | |

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。